molecular formula C23H21NO3S B4894899 ETHYL 4-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE

ETHYL 4-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B4894899
M. Wt: 391.5 g/mol
InChI Key: WVIBBYDJJFEMNY-UHFFFAOYSA-N
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Description

ETHYL 4-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a phenylsulfanylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form ethyl 4-aminobenzoate.

    Acylation Reaction: The ethyl 4-aminobenzoate is then subjected to an acylation reaction with 2-phenyl-2-(phenylsulfanyl)acetyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

ETHYL 4-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to enzyme inhibition. Additionally, the ester group can undergo hydrolysis to release the active benzoate moiety, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ETHYL BENZOATE: A simpler ester with similar structural features but lacking the phenylsulfanylacetamido group.

    ETHYL 4-AMINOBENZOATE: Contains an amino group instead of the phenylsulfanylacetamido group.

    PHENYLACETAMIDE: Lacks the ester and benzoate moieties.

Uniqueness

ETHYL 4-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE is unique due to the presence of the phenylsulfanylacetamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c1-2-27-23(26)18-13-15-19(16-14-18)24-22(25)21(17-9-5-3-6-10-17)28-20-11-7-4-8-12-20/h3-16,21H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIBBYDJJFEMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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